Temazepam-D5

Description

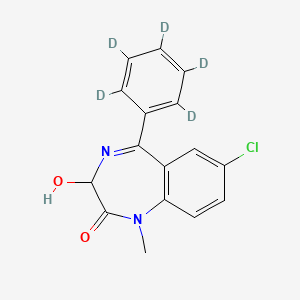

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQDDYPDSLOBDC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016153 | |

| Record name | Temazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-51-0 | |

| Record name | Temazepam, (phenyl d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMAZEPAM, (PHENYL D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Principles of Deuterated Analog Research in Pharmaceutical Chemistry

Significance of Stable Isotope-Labeled Analogs in Modern Chemical and Biomedical Sciences

Stable isotope-labeled analogs, including those containing deuterium (B1214612), carbon-13, and nitrogen-15, are indispensable tools across a wide spectrum of scientific inquiry. symeres.com Their applications range from elucidating metabolic pathways and reaction mechanisms to serving as internal standards for highly sensitive analytical techniques. symeres.comsilantes.com

In the realm of biomedical sciences, these labeled compounds have revolutionized our understanding of complex biological processes. silantes.comscbt.com They enable researchers to trace the journey of molecules within living systems, providing invaluable insights into drug metabolism, protein dynamics, and the intricate networks of biochemical pathways. silantes.comscbt.com The ability to precisely track and quantify molecules has propelled advancements in fields such as metabolomics, gene expression analysis, and epitranscriptomics. silantes.com

The use of stable isotope-labeled compounds as internal standards in analytical methods like mass spectrometry has significantly improved the accuracy and precision of quantitative analyses. crimsonpublishers.com By introducing a known quantity of a labeled analog into a sample, scientists can correct for variations that may occur during sample preparation and analysis, ensuring more reliable and reproducible results. crimsonpublishers.com

Rationale for Deuterium Incorporation in Pharmaceutical Research Tools

The primary rationale for incorporating deuterium into pharmaceutical research tools lies in the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. humanjournals.com This increased stability can slow down the rate of metabolic processes that involve the cleavage of this bond, a common step in drug metabolism often catalyzed by cytochrome P450 (CYP) enzymes. humanjournals.comnih.gov

By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, researchers can create "soft spots" that are more resistant to breakdown. nih.gov This can lead to several potential benefits, including:

Reduced metabolic breakdown: This can prolong the drug's half-life, potentially allowing for less frequent dosing. gabarx.comassumption.edu

Decreased formation of unwanted metabolites: In some cases, drug metabolites can be inactive or even toxic. Slowing their formation can improve the safety and efficacy of a drug. nih.gov

Enhanced therapeutic profile: By altering the pharmacokinetic properties, deuteration can lead to a more favorable balance of efficacy and tolerability. gabarx.com

This approach, sometimes referred to as a "deuterium switch," has been successfully applied to develop new chemical entities with improved characteristics over their non-deuterated counterparts. nih.gov

Overview of Temazepam-D5 as a Specialized Research Probe

This compound is a deuterated analog of temazepam, a benzodiazepine (B76468). In this compound, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. caymanchem.com This specific labeling makes it an invaluable tool for a variety of research and analytical applications, primarily as a stable-labeled internal standard. sigmaaldrich.comcerilliant.com

Due to its structural similarity to temazepam, this compound exhibits nearly identical chemical and physical properties, allowing it to co-elute with the parent drug in chromatographic separations. However, its increased mass allows it to be distinguished by a mass spectrometer. This characteristic is crucial for its use in isotope dilution methods, particularly in quantitative analyses using gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comcerilliant.com

The primary application of this compound is in clinical toxicology, forensic analysis, and urine drug testing, where it is used for the accurate quantification of temazepam in biological samples. sigmaaldrich.com Its use as an internal standard helps to ensure the reliability of analytical results by correcting for any loss of analyte during sample extraction and analysis. crimsonpublishers.comnih.gov

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | 7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₆H₈D₅ClN₂O₂ caymanchem.com |

| Molecular Weight | 305.77 g/mol |

| CAS Number | 136765-51-0 |

Detailed Research Findings

Research studies have consistently demonstrated the utility of this compound as an internal standard in various analytical methods. For instance, it has been successfully employed in the development and validation of LC-MS/MS methods for the quantification of a wide range of benzodiazepines in human plasma and serum. thermofisher.comthermofisher.com These methods are critical for clinical research and monitoring. thermofisher.com

Furthermore, this compound has been utilized in studies investigating the stability of psychotropic substances in alternative biological matrices, such as vitreous humor and liver, highlighting its importance in forensic toxicology research. nih.gov Its inclusion in these studies ensures the accuracy of the stability data obtained. nih.gov

The metabolism of temazepam itself has been a subject of research, with studies identifying its major metabolites. kingston.ac.uk Temazepam is primarily metabolized to its O-conjugate, with a smaller fraction being demethylated to oxazepam. kingston.ac.uknih.gov Understanding these metabolic pathways is crucial, and the availability of deuterated standards like this compound and Oxazepam-D5 facilitates the accurate measurement of both the parent drug and its metabolites. nih.govkingston.ac.uk

Synthetic Strategies and Isotopic Labeling Methodologies for Temazepam D5

Pathways for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Temazepam-D5, formally known as 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one, involves the strategic incorporation of five deuterium atoms onto the phenyl ring at the C5 position. While specific proprietary methods for its commercial synthesis are not extensively published, the pathway can be inferred from established benzodiazepine (B76468) synthesis protocols.

A plausible and common strategy involves the use of a deuterated starting material in a multi-step synthesis. The core structure of temazepam is typically assembled from key precursors. One widely utilized method for the synthesis of the benzodiazepine skeleton involves the reaction of a 2-aminobenzophenone derivative with an amino acid ester. To achieve the desired isotopic labeling for this compound, this process would be modified to utilize a deuterated precursor.

The most direct pathway for the site-specific incorporation of deuterium onto the phenyl group is through the use of deuterated benzene (benzene-d6) in a Friedel-Crafts acylation reaction. This reaction would be employed to synthesize the 2-amino-5-chlorobenzophenone-d5 intermediate, which is a key precursor for the benzodiazepine ring system. The general steps are as follows:

Friedel-Crafts Acylation: 2-Amino-5-chlorobenzoyl chloride is reacted with benzene-d6 in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the pentadeuterated phenyl group.

Formation of the Benzodiazepine Ring: The resulting 2-amino-5-chloro-benzophenone-d5 is then reacted with a suitable three-carbon unit, typically derived from an amino acid like glycine or its ester, to form the seven-membered diazepine ring.

Further Modifications: Subsequent chemical transformations, including N-methylation and hydroxylation at the C3 position, are carried out to complete the synthesis of this compound.

An alternative, though less direct, approach could involve a hydrogen-deuterium exchange reaction on a pre-formed temazepam molecule or a suitable precursor under conditions that favor deuteration of the aromatic phenyl ring. However, achieving site-specificity and a high degree of deuteration with this method can be challenging and may lead to a mixture of isotopologues. Therefore, the use of a deuterated starting material like benzene-d6 is the more controlled and likely pathway for the synthesis of this compound with high isotopic purity.

Assessment of Isotopic Purity and Enrichment

The utility of this compound as an internal standard is critically dependent on its isotopic purity and the degree of deuterium enrichment. High isotopic purity ensures that the mass spectrometric signal of the internal standard is distinct from that of the unlabeled analyte, preventing cross-contribution and ensuring accurate quantification. Several analytical techniques are employed to assess these parameters.

Mass Spectrometry (MS) is the primary tool for determining isotopic purity and enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the isotopic peaks of the labeled compound from any residual unlabeled material. By analyzing the mass spectrum of this compound, the relative abundance of the molecular ion peak corresponding to the D5 isotopologue (containing five deuterium atoms) can be compared to the abundance of peaks corresponding to lower isotopologues (D0 to D4) and any unlabeled (D0) temazepam.

The isotopic enrichment is calculated based on the relative intensities of these peaks. For a high-quality this compound standard, the abundance of the D5 isotopologue is expected to be significantly higher than all other isotopologues.

Interactive Data Table: Isotopic Distribution of this compound

| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) | Isotopic Enrichment Contribution (%) |

| D0 (Unlabeled) | 300.07 | < 0.1 | < 0.1 |

| D1 | 301.08 | < 0.1 | < 0.1 |

| D2 | 302.08 | < 0.1 | < 0.1 |

| D3 | 303.09 | 0.01 | 0.01 |

| D4 | 304.09 | 2.96 | 2.96 |

| D5 | 305.10 | 97.03 | 97.03 |

Note: The data presented in this table is illustrative and based on typical specifications for commercially available this compound standards. Actual values may vary between batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy also plays a role in assessing isotopic purity. While ¹H NMR can be used to detect the absence of signals from the deuterated positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing information about their chemical environment and confirming their location within the molecule. The integration of the deuterium signals can also provide a quantitative measure of deuterium incorporation.

Advanced Spectroscopic and Chromatographic Characterization for Isotopic Confirmation

To provide unequivocal confirmation of the structure and isotopic labeling of this compound, a combination of advanced spectroscopic and chromatographic techniques is employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the separation and identification of this compound. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from potential impurities. The separated compound is then introduced into a tandem mass spectrometer.

In the mass spectrometer, the precursor ion corresponding to protonated this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern of this compound will be shifted by five mass units compared to unlabeled temazepam for fragments that retain the deuterated phenyl group. This mass shift provides definitive evidence of the location of the deuterium labels.

Interactive Data Table: UPLC-MS/MS Parameters for this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 306.1 |

| Product Ions (m/z) | 288.1, 260.1, 182.1 |

| Collision Energy | Optimized for each transition |

Note: These parameters are typical and may be adjusted based on the specific instrumentation and analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR: The ¹H NMR spectrum of this compound will show the characteristic signals for the protons on the benzodiazepine ring system, but the signals corresponding to the phenyl ring protons will be absent or significantly diminished, confirming the site-specific deuteration.

¹³C NMR: The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule. The carbon atoms of the deuterated phenyl ring will exhibit coupling to deuterium, which can lead to characteristic splitting patterns and a slight upfield shift in their chemical shifts.

²H NMR: The ²H NMR spectrum will show a signal or signals corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of their presence and chemical environment.

By employing these advanced analytical techniques, the chemical identity, isotopic purity, and site of deuterium labeling in this compound can be unequivocally confirmed, ensuring its reliability as an internal standard for accurate and precise quantitative analysis.

Advanced Analytical Chemistry Methodologies for the Characterization and Quantification of Temazepam D5

Role of Temazepam-D5 as an Internal Standard in Quantitative Analysis

This compound, a deuterium-labeled analog of temazepam, serves a critical function as an internal standard in the quantitative analysis of temazepam in various biological matrices. cerilliant.comcaymanchem.combertin-bioreagent.comsigmaaldrich.comscientificlabs.co.uk Its utility is particularly prominent in fields such as clinical toxicology, forensic analysis, and urine drug testing. cerilliant.comsigmaaldrich.comscientificlabs.co.uk The incorporation of five deuterium (B1214612) atoms into the phenyl group of the temazepam structure results in a molecule with a higher molecular weight (305.8 g/mol ) compared to the non-labeled compound. caymanchem.com This isotopic labeling is fundamental to its role in analytical methodologies.

The primary advantage of using this compound as an internal standard lies in its chemical and physical similarity to the analyte, temazepam. This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic separation. scioninstruments.com Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This co-variance allows for accurate correction of variations that can occur during the analytical process, such as extraction inconsistencies and matrix effects. scioninstruments.com

In quantitative analysis, a known amount of this compound is added to the sample at the earliest stage of preparation. nih.gov The final quantification is then based on the ratio of the analytical signal of the target analyte (temazepam) to the signal of the internal standard (this compound). scioninstruments.com This ratiometric measurement significantly improves the precision and accuracy of the results by compensating for procedural errors. scioninstruments.com

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds, and the use of stable isotope-labeled internal standards like this compound is a cornerstone of this method. cerilliant.comscientificlabs.co.uk IDMS is considered a definitive method due to its high precision and accuracy, which stems from the near-perfect chemical and physical identity between the analyte and its isotopically labeled counterpart. nih.gov

The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (temazepam). nih.gov After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is created by the isotopic label (the five deuterium atoms in this compound). researchgate.net

The ratio of the ion intensities of the analyte and the internal standard is measured. Since the amount of the internal standard added is known, the concentration of the analyte in the original sample can be calculated with high accuracy. scioninstruments.com This method effectively corrects for analyte loss during sample preparation and for variations in instrument response, as both the analyte and the standard are affected proportionally. scioninstruments.com The use of this compound in IDMS is crucial for obtaining reliable quantitative data in complex matrices like blood and urine, where matrix effects can significantly impact analytical results. maine.govchromatographyonline.com

Methodological Considerations for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative analytical method. Several key criteria guide this selection process to ensure the accuracy and reliability of the results. scioninstruments.comsepscience.com

Structural Similarity: The internal standard should be structurally and chemically as similar to the analyte as possible. scioninstruments.comchromatographyonline.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization. Stable isotope-labeled analogs, such as this compound for temazepam, are considered the gold standard because their physicochemical properties are nearly identical to the analyte. scioninstruments.com

Absence in the Sample Matrix: The chosen internal standard must not be naturally present in the sample being analyzed. scioninstruments.comsepscience.com The deuterium labeling of this compound ensures that it is not an endogenous compound in biological samples.

Co-elution with the Analyte: In chromatographic methods, the internal standard should ideally co-elute with the analyte, or elute very closely to it. chromatographyonline.comsepscience.com This is important to compensate for any matrix effects that may occur at a specific retention time. The structural similarity of this compound to temazepam generally ensures co-elution.

Mass Spectrometric Resolution: When using mass spectrometry, the internal standard must have a different mass-to-charge ratio from the analyte to allow for their distinct detection. The five deuterium atoms in this compound provide a clear mass shift from temazepam, enabling their simultaneous but separate measurement. researchgate.net

Stability: The internal standard must be stable throughout the entire analytical procedure, from sample storage to final analysis. sepscience.com Deuterium-labeled standards like this compound are generally very stable.

Concentration: The internal standard should be added at a concentration that is similar to the expected concentration of the analyte in the samples. scioninstruments.com This helps to ensure that both signals fall within the linear dynamic range of the instrument.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating temazepam and its deuterated internal standard, this compound, from other components in a sample matrix prior to detection. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the specific requirements of the analysis, including the nature of the sample and the desired sensitivity.

Gas Chromatography (GC) Applications

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of benzodiazepines, including temazepam. nyc.govzeptometrix.com For GC analysis, it is often necessary to derivatize the analytes to increase their volatility and thermal stability. nyc.gov A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

In a typical GC-MS method for benzodiazepine (B76468) analysis, a solid-phase extraction (SPE) is first employed to isolate the compounds from the biological matrix. nyc.govnih.gov The extracted and derivatized sample is then injected into the GC system. The separation is achieved on a capillary column, such as a cross-linked 50% phenyl-50% methyl polysiloxane column. nyc.gov The use of this compound as an internal standard in GC-MS analysis allows for accurate quantification by correcting for variations in extraction efficiency and derivatization yield. nih.gov

Table 1: Example GC-MS Parameters for Benzodiazepine Analysis

| Parameter | Value |

|---|---|

| Column Type | Restek RTX-50 (crossbond 50% phenyl - 50% methyl polysiloxane) |

| Column Dimensions | 15M x 0.25 mm ID x 0.25 µm DF |

| Derivatizing Agent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) |

| Detection | Mass Spectrometry (Selected Ion Monitoring) |

Data derived from a forensic toxicology laboratory procedure. nyc.gov

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of benzodiazepines in many laboratories. nih.govmdpi.com LC methods offer several advantages over GC, including the ability to analyze a wider range of compounds with minimal or no derivatization, which simplifies sample preparation. oup.com Ultra-high performance liquid chromatography (UHPLC) further enhances the separation efficiency and reduces analysis time compared to conventional HPLC. nih.govresearchgate.net

For the analysis of temazepam and this compound, reversed-phase LC is commonly used. nih.gov A variety of columns are suitable, including C18 and biphenyl (B1667301) columns. maine.govwaters.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). maine.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of multiple benzodiazepines within a single run. nih.gov

The use of this compound as an internal standard in LC-MS/MS is crucial for achieving high accuracy and precision, as it compensates for matrix effects, such as ion suppression or enhancement, which are common in electrospray ionization. chromatographyonline.com

Table 2: Example UHPLC Parameters for Benzodiazepine Analysis

| Parameter | Value |

|---|---|

| Column | CORTECS UPLC C18+ 1.6 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Total Run Time | 6.8 minutes |

Data derived from a clinical research application. waters.comthermofisher.com

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry (MS) is the primary detection method used in conjunction with both GC and LC for the sensitive and specific quantification of this compound and its non-labeled analog. The ability of MS to differentiate compounds based on their mass-to-charge ratio makes it ideal for isotope dilution analysis. cerilliant.comscientificlabs.co.uk

In GC-MS analysis, after the analytes are separated by the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by a mass analyzer. For quantitative analysis, selected ion monitoring (SIM) is often employed. nyc.gov In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard, which increases the sensitivity and selectivity of the analysis. nyc.gov

For LC-MS applications, electrospray ionization (ESI) is the most common ionization technique for benzodiazepines. maine.govnih.gov Tandem mass spectrometry (MS/MS) is frequently used for quantification. nih.govmdpi.com In an MS/MS experiment, a precursor ion (the protonated molecule of the analyte or internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a very high degree of specificity and sensitivity, minimizing interferences from the sample matrix. nih.govthermofisher.com

The use of high-resolution mass spectrometry (HRAM), such as with Orbitrap or time-of-flight (TOF) analyzers, is also becoming more common. researchgate.netthermofisher.com HRAM provides highly accurate mass measurements, which further enhances the confidence in compound identification and can be used for both targeted quantification and untargeted screening. thermofisher.com

Table 3: Example Mass Spectrometry Parameters for Benzodiazepine Analysis

| Parameter | GC-MS (SIM) | LC-MS/MS (MRM) |

|---|---|---|

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Ion Mode |

| Analysis Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Temazepam | N/A (specific fragment ions monitored) | 301.2 |

| Product Ion (m/z) for Temazepam | N/A (specific fragment ions monitored) | 255.2 |

| Precursor Ion (m/z) for this compound | N/A (specific fragment ions monitored) | 306.1 |

| Product Ion (m/z) for this compound | N/A (specific fragment ions monitored) | 288.1 |

Data compiled from various analytical methods. nyc.govnih.govlcms.cz

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the predominant soft ionization techniques used in mass spectrometry for the analysis of this compound.

Electrospray Ionization (ESI): ESI is a widely used technique that generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). In the context of this compound analysis, ESI is typically operated in positive ion mode. nih.govchromatographyonline.com This process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as the protonated molecule [M+H]+. shimadzu.comresearchgate.net For this compound, the protonated molecule is a key species observed in ESI-MS analysis. nih.gov The gentle nature of ESI minimizes fragmentation, allowing for the sensitive detection of the intact deuterated molecule. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization method suitable for compounds that are less polar and more thermally stable. wikipedia.org It involves vaporizing the sample and then using a corona discharge to create reactant gas ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through chemical reactions. wikipedia.org Like ESI, APCI is often coupled with LC and is particularly useful for analyzing a broad range of compounds, including benzodiazepines. wikipedia.orgresearchgate.net In the positive mode, protonated molecules of analytes like temazepam are formed. wikipedia.org While ESI is more common for polar compounds, APCI provides a robust alternative for the analysis of this compound, especially in complex matrices where matrix effects might be a concern. wikipedia.org

Both ESI and APCI offer high sensitivity and are integral to the quantitative analysis of this compound in various research and diagnostic applications. nih.govchromatographyonline.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) Protocols

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides enhanced selectivity and specificity for the quantification of this compound. This is most commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. fda.govchromatographyonline.com

The MRM process involves two stages of mass analysis. In the first stage (Q1), the precursor ion of this compound is selectively isolated. For this compound, the protonated molecule ([M+H]+) with a mass-to-charge ratio (m/z) of approximately 306.1 to 306.3 is typically selected as the precursor ion. forensicresources.orgwindows.netgilsoncn.com

This selected precursor ion is then directed into a collision cell (Q2), where it undergoes collision-induced dissociation (CID) with an inert gas, such as nitrogen or argon. chromatographyonline.com This process fragments the precursor ion into several characteristic product ions.

In the second stage of mass analysis (Q3), one or more of these specific product ions are monitored. The transition from the precursor ion to a specific product ion is known as an MRM transition. For this compound, common product ions monitored have m/z values of approximately 260.1, 260.2, or 288.0. forensicresources.orgwindows.netd-nb.info

By monitoring these specific MRM transitions, the instrument can selectively detect and quantify this compound even in the presence of other co-eluting compounds and matrix interferences. fda.govforensicresources.org This high degree of specificity is crucial for accurate quantification in complex biological samples. The use of at least two MRM transitions, one for quantification and one for confirmation, is a common practice to ensure the reliable identification of the analyte. chromatographyonline.com

Below is a table summarizing typical MRM transitions for this compound found in research literature:

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| 306.3 | 260.2 | - | windows.netgilsoncn.com |

| 306 | 260 | 288 | forensicresources.org |

| 306.0 | 260.1 | 288.0 | d-nb.info |

| 306.1052 | 288.0947 | - | nih.gov |

This table is for illustrative purposes and specific m/z values may vary slightly depending on the instrument and experimental conditions.

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry for Comprehensive Profiling

High-Resolution Accurate-Mass (HRAM) mass spectrometry, often utilizing instruments like Orbitrap or quadrupole time-of-flight (QTOF) analyzers, offers a significant advantage for the comprehensive profiling of this compound. nih.govoup.com Unlike triple quadrupole instruments that monitor specific MRM transitions, HRAM instruments can acquire full-scan mass spectra with high mass resolution and accuracy. oup.comresearchgate.net

This capability allows for the determination of the elemental composition of an ion based on its exact mass. nih.gov For this compound (C₁₆H₈D₅ClN₂O₂), the theoretical exact mass of its protonated molecule ([M+H]+) is 306.1052 m/z. nih.govoup.com HRAM instruments can measure this mass with high precision, typically within a few parts per million (ppm) of the theoretical value, providing a high degree of confidence in the identification of the compound. nih.gov

HRAM-MS can be operated in either full-scan mode for screening or in a targeted manner, such as parallel reaction monitoring (PRM), for confirmation and quantification. nih.gov In full-scan mode, the instrument acquires data over a wide mass range, enabling the retrospective analysis of data for other compounds of interest without the need for re-injection. researchgate.net In PRM, a specific precursor ion is isolated and fragmented, and the resulting full-scan product ion spectrum is acquired, providing rich structural information for confirmation. nih.gov

The high resolving power of HRAM instruments also helps to differentiate this compound from isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. chromatographyonline.com This is particularly beneficial in complex matrices where the likelihood of such interferences is high. chromatographyonline.comoup.com

Sample Preparation Strategies in Analytical Research

Effective sample preparation is a critical step in the analytical workflow for this compound to remove interfering substances from the biological matrix and concentrate the analyte of interest. researchgate.netnih.gov The choice of method depends on the matrix type (e.g., urine, blood, plasma) and the analytical technique being used. windows.netwa.gov

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of benzodiazepines, including this compound, from biological fluids. windows.netd-nb.info This method utilizes a solid sorbent material packed into a cartridge or a well plate to selectively retain the analyte while allowing interfering compounds to pass through. windows.net

For the extraction of this compound, polymeric reversed-phase sorbents are commonly employed. windows.net The general SPE procedure involves the following steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by an equilibration step with water or a buffer.

Loading: The pre-treated biological sample (e.g., diluted urine or plasma) is loaded onto the SPE cartridge. windows.net

Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analyte.

Elution: A strong organic solvent is used to elute the retained this compound from the sorbent.

Automated SPE systems can be utilized to increase throughput and improve reproducibility. windows.netgilsoncn.com SPE is known for providing cleaner extracts compared to other methods, which can lead to reduced matrix effects and improved analytical sensitivity. windows.net

Protein Precipitation: For plasma or whole blood samples, protein precipitation is a simple and rapid method for sample cleanup. forensicresources.orgthermofisher.com This technique involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, to the sample. forensicresources.orgthermofisher.com The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the LC-MS system or subjected to further cleanup steps. thermofisher.com

Enzymatic Hydrolysis: In urine analysis, temazepam and its metabolites are often present as glucuronide conjugates. d-nb.infooup.com To quantify the total concentration of temazepam, a hydrolysis step is necessary to cleave the glucuronide moiety. nih.govoup.com Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is milder than acid or base hydrolysis and less likely to cause degradation of the analyte. d-nb.infonih.govoup.com

The efficiency of enzymatic hydrolysis can be influenced by factors such as the source of the enzyme (e.g., recombinant, E. coli, abalone), temperature, pH, and incubation time. d-nb.infonih.govoup.com For instance, some studies have shown that recombinant β-glucuronidase can achieve complete hydrolysis of temazepam glucuronide within a shorter time frame compared to other enzyme sources. d-nb.info

Validation Parameters of Analytical Methods Employing this compound in Research

The validation of analytical methods is essential to ensure the reliability and accuracy of the results obtained. When this compound is used as an internal standard, the following validation parameters are typically assessed according to guidelines from regulatory bodies. d-nb.infothermofisher.comkingston.ac.uk

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing samples at several concentration levels, and the coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable. kingston.ac.uknih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and expressing the result as the percentage of the nominal value. An accuracy within ±15% (or ±20% at the lower limit of quantification) is often required. researchgate.netkingston.ac.uk

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Both intra-day (within a single day) and inter-day (over several days) precision are evaluated. A %CV of ≤15% (or ≤20% at the LLOQ) is generally acceptable. researchgate.netkingston.ac.uknih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. kingston.ac.uk

Selectivity/Specificity: This parameter demonstrates that the analytical method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. researchgate.net

Matrix Effect: The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. chromatographyonline.com this compound, as an internal standard, helps to compensate for these effects. forensicresources.org

Recovery: Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. researchgate.net

Stability: Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net

A summary of typical acceptance criteria for method validation is presented in the table below:

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | ±15% of nominal value (±20% at LLOQ) |

| Precision (%CV) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

| Stability | Analyte concentration within ±15% of the initial concentration |

Linearity and Calibration Curve Establishment

The establishment of linearity is a fundamental step in validating a quantitative analytical method. This process involves analyzing a series of calibration standards at different known concentrations to demonstrate a proportional relationship between the instrument response and the concentration of the analyte. For methods utilizing this compound as an internal standard, calibration curves are typically constructed by plotting the peak area ratio of the target analyte to the internal standard against the analyte's concentration.

In the context of analyzing various psychoactive drugs and benzodiazepines, linearity is consistently evaluated. For instance, in a study developing an LC-MS/MS method for five psychoactive drugs in postmortem urine, calibration curves were established with seven concentration points, and the method demonstrated good linearity with coefficients of determination (r²) exceeding 0.998. d-nb.info Another method for detecting benzodiazepines and Z-drugs in human blood and urine required a coefficient of determination (R²) of at least 0.99 for analytes using analog internal standards like this compound. uakron.edu

Validation studies across different matrices and analytical techniques consistently report high linearity for methods employing this compound. For example, a method for analyzing benzodiazepines in blood for UK motorists reported linearity of ≥0.99 for all analytes. kingston.ac.uk Similarly, a study on psychotropic substances in vitreous humor and liver as alternative matrices confirmed satisfactory linearity with R² values greater than 0.99 for vitreous humor and 0.98 for liver homogenate. nih.gov

The concentration ranges over which linearity is established vary depending on the specific application and the sensitivity of the instrument. For the analysis of sedative hypnotics, linearity for temazepam was verified over a concentration range of 100 to 6,400 ng/mL. oup.com In another study, the calibration curve for the quantification of diazepam and its metabolites, using this compound as an internal standard, extended from 0.100 to 500 ng/mL. oup.com

Table 1: Examples of Linearity Data for Analytical Methods Utilizing this compound

| Analyte(s) | Matrix | Concentration Range | Coefficient of Determination (r²) | Source(s) |

|---|---|---|---|---|

| Psychoactive Drugs | Postmortem Urine | 0.5 - 500 ng/mL | > 0.998 | d-nb.info |

| Benzodiazepines & Z-Drugs | Blood, Urine | Not Specified | ≥ 0.99 | uakron.edu |

| Benzodiazepines | Blood | Not Specified | ≥ 0.99 | kingston.ac.uk |

| Psychotropic Substances | Vitreous Humor | Not Specified | > 0.99 | nih.gov |

| Psychotropic Substances | Liver Homogenate | Not Specified | > 0.98 | nih.gov |

| Sedative Hypnotics | Not Specified | 100 - 6,400 ng/mL | Not Specified | oup.com |

| Diazepam & Metabolites | Reinforced Clostridial Medium | 0.100 - 500 ng/mL | Not Specified | oup.com |

Precision, Accuracy, and Recovery Assessments

Precision and accuracy are critical validation parameters that define the reliability and exactness of an analytical method. Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of a measured value to the true value and is often assessed through recovery studies, expressed as a percentage.

Analytical methods using this compound as an internal standard consistently demonstrate high precision and accuracy. A study on psychoactive drugs in urine reported intra- and inter-day accuracies between 93.0% and 109.7%, with precision values (CV) ranging from 0.8% to 8.8%. d-nb.info The recovery efficiencies in this method were found to be in the range of 56.1% to 104.5%. d-nb.info Another comprehensive method for benzodiazepines and Z-drugs in blood and urine showed that bias and precision results for quality controls were within ±15%. uakron.edu

In a method validated for detecting benzodiazepines in motorists' blood, the accuracy was within ±10%, and the %CV was ≤10% for all analytes. kingston.ac.uk Similarly, a study quantifying diazepam and its metabolites in a bacterial growth medium reported bias of ≤±17.6%, with within-run precision ≤12.2% and between-run precision ≤11.7%. oup.com The analyte recoveries in this particular study ranged from 95% to 119%. oup.com

Recovery assessments determine the efficiency of the extraction process. In a study comparing sample preparation techniques for drugs of abuse in oral fluid, both supported liquid extraction (SLE) and salt-assisted liquid-liquid extraction (SALLE) showed increased analyte recovery compared to a simple dilute-and-shoot approach. restek.com A validation study for benzodiazepines in wastewater showed acceptable recovery for most analytes to be between 80% and 120%. rsc.org

Table 2: Summary of Precision, Accuracy, and Recovery Data from Various Studies

| Validation Parameter | Matrix | Result | Source(s) |

|---|---|---|---|

| Intra- and Inter-day Accuracy | Postmortem Urine | 93.0% - 109.7% | d-nb.info |

| Intra- and Inter-day Precision (%CV) | Postmortem Urine | 0.8% - 8.8% | d-nb.info |

| Recovery Efficiency | Postmortem Urine | 56.1% - 104.5% | d-nb.info |

| Precision and Accuracy (Bias) | Blood, Urine | Within ±15% | uakron.edu |

| Accuracy | Blood | ±10% | kingston.ac.uk |

| Precision (%CV) | Blood | ≤10% | kingston.ac.uk |

| Accuracy (Bias) | Reinforced Clostridial Medium | ≤±17.6% | oup.com |

| Within-run Precision (%CV) | Reinforced Clostridial Medium | ≤12.2% | oup.com |

| Between-run Precision (%CV) | Reinforced Clostridial Medium | ≤11.7% | oup.com |

| Analyte Recovery | Reinforced Clostridial Medium | 95% - 119% | oup.com |

| Recovery | Wastewater | 80% - 120% | rsc.org |

Limits of Detection (LOD) and Limits of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for determining the sensitivity of a method, especially in forensic cases where trace amounts of substances are often analyzed.

The determination of LOD and LOQ is a standard component of method validation for analyses involving this compound. In a method for quantifying sedative hypnotics, the LOQ for temazepam was reported as 50 ng/mL, with an instrumental LOD of 6.25 ng/mL. oup.com Another study developing a method for date-rape drugs in blood samples determined the LOD for temazepam to be between 4.38–21.1 ng/mL and the LOQ to be between 14.6–70.4 ng/mL. mdpi.com

Formulas are often used to calculate these limits based on the standard deviation of the response and the slope of the calibration curve. cuny.edu For instance, LOD is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, while LOQ is 10 times this value. cuny.edu In some cases, the LOQ is defined as the lowest concentration at which the signal-to-noise ratio is greater than 10. rsc.org

Table 3: Reported LOD and LOQ Values for Temazepam in Various Studies

| Matrix | LOD | LOQ | Source(s) |

|---|---|---|---|

| Not Specified | 6.25 ng/mL (instrumental) | 50 ng/mL | oup.com |

| Blood | 4.38–21.1 ng/mL | 14.6–70.4 ng/mL | mdpi.com |

| Wastewater | Not specified | 75-300 ng/L | rsc.org |

| Reinforced Clostridial Medium | 0.100 - 1 ng/mL | 0.100 - 1 ng/mL | oup.com |

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix, leading to either ion suppression or enhancement. This can significantly affect the accuracy and precision of LC-MS/MS analyses. The evaluation and mitigation of matrix effects are therefore essential steps in method development and validation.

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. Because this compound is chemically identical to the non-labeled analyte (temazepam) and co-elutes with it, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by the matrix effect is largely corrected.

Matrix effects are typically evaluated by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked blank matrix sample. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement. rsc.org For example, a study on psychoactive drugs in urine reported matrix effects between 78.9% and 126.9%. d-nb.info In another study on date-rape drugs, the matrix effect was determined to be between 98.4% and 101.6%, indicating minimal impact. mdpi.com

Thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are also employed to remove interfering components from the matrix before analysis, thereby reducing the potential for matrix effects. restek.comojp.gov

Elucidation of Metabolic Pathways and Kinetic Isotope Effects Pertaining to Temazepam D5

In Vitro Metabolic Fate Elucidation Using Temazepam-D5 as a Research Probe

This compound is frequently used as an internal standard in analytical methods for quantifying temazepam and its metabolites in biological samples. caymanchem.combertin-bioreagent.commaine.gov Its primary role in metabolic studies is to help differentiate between the administered drug and its metabolic products during analysis.

Enzyme Kinetic Studies in Isolated Cellular and Subcellular Systems

The metabolism of temazepam, and by extension this compound, primarily occurs in the liver. In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes have been instrumental in identifying the key enzymes involved.

The major metabolic pathway for temazepam is glucuronidation, a phase II metabolic reaction. ontosight.ainih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.aiwsu.edu Reaction phenotyping and enzyme kinetic studies have revealed that several UGT isoforms are involved in the glucuronidation of temazepam's enantiomers (R- and S-temazepam). Specifically, UGTs 1A3, 1A9, 2B4, 2B7, and 2B17 are involved in the glucuronidation of both enantiomers, while UGTs 1A6 and 2B15 selectively metabolize S-temazepam. wsu.edu Kinetic studies have shown that UGTs 2B7 and 1A9 have the highest intrinsic clearance for R-temazepam glucuronidation, whereas UGTs 1A6 and 2B15 are most efficient for the S-enantiomer. wsu.edu

A smaller portion of temazepam undergoes phase I metabolism, primarily through N-demethylation to form oxazepam. nih.gove-lactancia.org This reaction is catalyzed by CYP enzymes, with studies indicating the involvement of CYP2B6, the CYP2C subfamily, and the CYP3A subfamily. drugbank.com CYP3A4, in particular, shows high activity in the N-demethylation of temazepam. drugbank.com Another minor pathway is the hydroxylation of the phenyl group, though this is less significant.

The use of isolated systems like hepatocytes allows for the detailed study of these pathways. For instance, studies with cynomolgus monkey hepatocytes have shown changes in the rates of diazepam (a precursor to temazepam) demethylation and hydroxylation over time in culture. nih.gov

Table 1: Enzymes Involved in Temazepam Metabolism

| Metabolic Pathway | Primary Enzymes Involved | Notes |

| Glucuronidation | UGT1A3, UGT1A6 (S-temazepam), UGT1A9, UGT2B4, UGT2B7, UGT2B15 (S-temazepam), UGT2B17. wsu.edu | The major metabolic route for temazepam. ontosight.ainih.gov |

| N-demethylation | CYP2B6, CYP2C subfamily, CYP3A subfamily (especially CYP3A4). drugbank.com | A minor pathway leading to the formation of oxazepam. nih.gove-lactancia.org |

Identification and Structural Elucidation of Deuterated Metabolites

The primary metabolite of temazepam is temazepam glucuronide, formed by the conjugation of glucuronic acid to the 3-hydroxy group of the temazepam molecule. ontosight.ainih.gov When this compound is used, the resulting metabolite is a deuterated version of temazepam glucuronide. The deuterium (B1214612) atoms are located on the phenyl ring of the temazepam molecule. caymanchem.com

Another key metabolite is oxazepam, formed through N-demethylation. nih.gove-lactancia.org This metabolite is also pharmacologically active. oup.com Subsequently, oxazepam is also conjugated with glucuronic acid to form oxazepam glucuronide, which is then excreted. nih.gov In studies involving this compound, the resulting oxazepam and its glucuronide conjugate would also be deuterated.

The identification and structural elucidation of these deuterated metabolites are typically carried out using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). maine.govunodc.orgoup.com The mass difference introduced by the deuterium atoms allows for clear differentiation between the parent compound and its metabolites, as well as between the deuterated and non-deuterated forms. unodc.orgoup.com

Table 2: Major Metabolites of Temazepam

| Metabolite | Formation Pathway | Further Metabolism |

| Temazepam Glucuronide | Glucuronidation of temazepam. ontosight.ainih.gov | Excreted in urine. nih.gov |

| Oxazepam | N-demethylation of temazepam. nih.gove-lactancia.org | Glucuronidated to oxazepam glucuronide. nih.gov |

Investigation of Kinetic Isotope Effects (KIE) in Benzodiazepine (B76468) Metabolism

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly relevant in drug metabolism, where the breaking of carbon-hydrogen (C-H) bonds is often a rate-limiting step.

Theoretical Frameworks of Isotope Effects in Enzyme-Catalyzed Reactions

The basis of the KIE lies in the difference in zero-point energy between a C-H bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. This can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of an enzymatic reaction. This is known as a primary KIE.

Secondary KIEs can also occur, where the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through steric or electronic effects. In the context of benzodiazepine metabolism, deuteration of the phenyl ring of temazepam could potentially lead to secondary KIEs in the enzymatic reactions, although the primary sites of metabolism are the N-methyl and 3-hydroxy groups.

Experimental Approaches for KIE Determination with this compound

Experimental determination of KIEs in temazepam metabolism involves comparing the metabolic rates of unlabeled temazepam with this compound. This is typically done in vitro using human liver microsomes or specific recombinant enzymes. wsu.edudrugbank.com

The experimental setup would involve incubating both the labeled and unlabeled compounds under identical conditions and measuring the formation of metabolites over time. The rates of metabolite formation for temazepam and this compound are then compared. A KIE value (kH/kD) is calculated as the ratio of the rate constant for the reaction with the light isotope (hydrogen) to the rate constant for the reaction with the heavy isotope (deuterium). A kH/kD value greater than 1 indicates a normal KIE, suggesting that the C-H bond is broken in the rate-limiting step.

While specific studies detailing the KIE for this compound are not abundant in the provided search results, the principles of KIE are well-established in drug metabolism research. juniperpublishers.com For example, a study on diazepam binding to benzodiazepine receptors showed a medium isotope effect when H2O was replaced with D2O, suggesting that isotopic substitution can influence receptor interactions. nih.gov

Research Applications in Forensic Analytical Toxicology Utilizing Temazepam D5

Development of Methodologies for Drug Detection in Forensic Biological Matrices

The use of deuterated internal standards like Temazepam-D5 is a cornerstone of modern analytical method development in forensic toxicology. nih.govudspub.com These standards are preferred because they are the most chemically similar compounds to the analyte of interest and can effectively compensate for losses during extraction and other sample preparation steps. nih.gov The development of robust and reliable methods for detecting drugs in complex biological matrices is essential for forensic investigations, and this compound plays a key role in ensuring the quality of data for temazepam analysis.

This compound is frequently utilized in the development and validation of methods for urine drug testing. cerilliant.comsigmaaldrich.comsigmaaldrich.com In this context, it is used as an internal standard for the quantification of temazepam and its major metabolite, temazepam glucuronide. sigmaaldrich.comsigmaaldrich.com Forensic urine testing methods often involve an initial screening by immunoassay, followed by a more specific and sensitive confirmatory analysis, typically using LC-MS/MS or GC-MS. cts-forensics.comchromatographyonline.com

During method development, urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugate from the metabolite, freeing it for analysis. chromatographyonline.comnyc.gov this compound is added to the sample prior to extraction and analysis to account for any variability in the hydrolysis and extraction efficiency. nih.gov This ensures that the final calculated concentration of temazepam is accurate. Research and laboratory protocols have established specific parameters for these methods. For instance, a collaborative testing report for urine drug analysis listed this compound as the internal standard for temazepam with a limit of detection (LOD) of 5 ng/mL. cts-forensics.com

Table 1: Methodological Parameters for Temazepam Detection in Urine Using this compound

| Analytical Technique | Internal Standard | Sample Preparation Highlight | Key Validation Parameter |

|---|---|---|---|

| LC-MS/MS | This compound | Enzyme hydrolysis (β-glucuronidase) | Method validated for concordance with existing HPLC-MS-MS results. chromatographyonline.com |

| GC-MS | This compound | Solid-phase extraction and derivatization (MTBSTFA). nyc.gov | Monitoring of specific mass-to-charge ratio ions for quantification. nyc.gov |

| LC-MS/MS | This compound Glucuronide | Used as a control for hydrolysis efficiency. sigmaaldrich.comsigmaaldrich.com | Suitable for quantification of temazepam glucuronide. sigmaaldrich.comsigmaaldrich.com |

Beyond urine and blood, forensic toxicologists analyze alternative matrices, which can provide a longer window of detection or may be the only sample available. This compound is a vital tool in research focused on these samples.

Hair: Hair analysis can reveal a history of drug exposure, which is particularly useful in drug-facilitated crime (DFC) investigations where a significant amount of time may have passed since the event. researchgate.net Studies have shown that temazepam can be detected in hair, and GC/MS analysis has confirmed its presence alongside diazepam in hair samples that screened positive for benzodiazepines. researchgate.netunina.it Deuterated standards like this compound are essential for the sensitive quantification required for hair analysis. nih.govd-nb.info

Vitreous Humor: In postmortem toxicology, vitreous humor is considered a stable matrix that is less susceptible to the postmortem redistribution of drugs that can affect blood concentrations. nih.govresearchgate.net Research has demonstrated a correlation between temazepam concentrations in blood and vitreous humor. researchgate.net Stability studies of psychotropic drugs in vitreous humor have utilized a suite of deuterated internal standards, including this compound, to ensure analytical accuracy. nih.govd-nb.info These studies found that benzodiazepine (B76468) concentrations remained largely unchanged in samples stored at -20°C. nih.gov

Spiked Drinks: Investigating drugs in beverages is crucial for drug-facilitated sexual assault (DFSA) cases. nih.govresearchgate.net Research has been conducted on the stability of benzodiazepines, including temazepam, in various spiked drinks such as beer, wine, and soft drinks. nih.gov One study found that while temazepam was not stable over a 25-day period, it remained detectable using GC-MS. nih.gov Such studies demonstrate the feasibility of analyzing beverage evidence, even with delays, and rely on internal standards to quantify the remaining drug. nih.govproquest.com

Table 2: Detection and Stability of Temazepam in Alternative Forensic Matrices

| Matrix | Internal Standard Mentioned | Analytical Technique | Key Finding |

|---|---|---|---|

| Hair | Prazepam-d5 (as a proxy for benzodiazepine analysis) | GC/MS-SIM | Confirmed presence of temazepam and diazepam after positive immunoassay screen. unina.it |

| Vitreous Humor | This compound | LC-MS | Used in a stability study of 15 psychotropic substances; benzodiazepines were stable when stored at -20°C. nih.govd-nb.info |

| Vitreous Humor | Not specified, but method discussed | Not specified | A correlation was found between temazepam concentrations in blood and vitreous humor (R² = 0.789). researchgate.net |

Methodological Advancements for Impaired Driving and Drug-Facilitated Crime Investigations (Analytical Focus)

The development of precise and reliable analytical methods is critical for the toxicological investigation of impaired driving and drug-facilitated crimes. This compound is integral to the quantitative methods used to provide evidence in these complex cases.

In impaired driving investigations, forensic laboratories must determine the concentration of specific drugs in a driver's blood to assess impairment. A validated method for the analysis of six benzodiazepines, including temazepam, in the blood of motorists was developed to enforce the UK's Road Traffic Act. kingston.ac.uk Standard operating procedures from forensic toxicology laboratories, such as the Maine Health and Environmental Testing Laboratory, explicitly list this compound as a required internal standard for the quantitative determination of benzodiazepines in whole blood samples by LC-MS/MS. maine.gov

For drug-facilitated crimes, the analytical challenge often involves detecting low drug concentrations in various biological samples or other evidence like spiked drinks. researchgate.netnih.gov LC-MS/MS has become the preferred confirmatory technique due to its high sensitivity and selectivity. researchgate.net The stability of temazepam in spiked beverages has been studied to determine the feasibility of its detection well after the alleged incident. nih.gov Furthermore, the analysis of hair can provide crucial evidence of drug exposure when victims report assaults after a significant delay, a common occurrence in DFSA cases. researchgate.net In all these scenarios, the use of this compound ensures that the analytical results are robust and legally defensible.

Table 3: Application of this compound in DFC and Impaired Driving Investigations

| Investigation Type | Biological Matrix | Analytical Method | Role of this compound | Finding/Significance |

|---|---|---|---|---|

| Impaired Driving | Whole Blood | LC-MS/MS | Required internal standard for quantitative determination of benzodiazepines. maine.gov | Enables accurate quantification of temazepam to assess if a motorist is above the legal limit. kingston.ac.uk |

| Drug-Facilitated Crime (DFC) | Hair | GC/MS or LC-MS/MS | Essential for accurate quantification in low-concentration samples. researchgate.netnih.govd-nb.info | Provides evidence of past exposure, crucial for cases with delayed reporting. researchgate.net |

| Drug-Facilitated Sexual Assault (DFSA) | Spiked Beverages | GC-MS | Used to quantify remaining drug after degradation. nih.govproquest.com | Demonstrates that temazepam remains detectable in drinks over time, supporting the analysis of evidence from a crime scene. nih.gov |

Emerging Research Avenues and Technological Advancements in Deuterated Compound Analysis

Innovations in Isotopic Labeling Synthesis and Purification

The synthesis of deuterated compounds, including Temazepam-D5, traditionally involves introducing deuterium (B1214612) atoms into the target molecule, starting from its non-labeled precursor. However, recent innovations have focused on developing more selective, efficient, and scalable methods for isotopic labeling.

Late-stage deuteration, which introduces isotopes into a complex molecule at one of the final synthetic steps, is a highly sought-after strategy. acs.org Palladium-catalyzed reactions have emerged as a key technology in this area, utilizing deuterium oxide (D₂O) as a convenient and accessible deuterium source. researchgate.net This approach allows for high degrees of deuterium incorporation via a reversible C-H activation step and demonstrates exceptional tolerance for various functional groups, making it suitable for complex pharmaceutical compounds. researchgate.net Another innovative approach involves the use of nanostructured iron catalysts, which permit the selective deuteration of (hetero)arenes using D₂O under hydrogen pressure. researchgate.net This air- and water-stable catalyst system facilitates straightforward and efficient labeling. researchgate.net

Purification of the final deuterated product is critical to ensure its analytical utility. Standard techniques such as flash column chromatography are employed to achieve high purity. google.com A specific process for purifying temazepam involves dissolving the compound in a suitable water-miscible solvent like methanol (B129727) or ethanol (B145695) in the presence of an organic acid, followed by isolation through the addition of water to precipitate the purified product. tdcommons.org

A significant trend in chemical synthesis is the development of sustainable and environmentally benign protocols. In the context of deuteration, this involves moving away from hazardous reagents and energy-intensive conditions.

The use of deuterium oxide (D₂O), or heavy water, as the deuterium source is a cornerstone of modern sustainable labeling methods. researchgate.net D₂O is inexpensive, readily available, and safer to handle than deuterium gas (D₂). researchgate.netresearchgate.net Catalytic systems that are efficient and recyclable further enhance the sustainability of these processes. For instance, a Pd/C-Al-D₂O system has been described for chemo/regioselective hydrogen-deuterium (H-D) exchange reactions on amino acids and other building blocks. mdpi.com

Flow chemistry represents a paradigm shift in deuteration technology. researchgate.net Using a continuous flow hydrogenation reactor, such as an H-Cube® system, D₂ gas can be generated in situ from the electrolytic decomposition of D₂O. This method is not only safer by avoiding the storage of flammable D₂ gas but also highly efficient, with very low consumption of D₂O and the potential for high deuterium incorporation ratios. researchgate.net

Electrochemical methods offer another green and highly controllable alternative. oaepublish.com This approach uses electrons as a clean reductant and can be finely tuned by adjusting parameters like applied voltage. Electrochemical deuteration has been successfully applied to a range of organic molecules, providing a safe and practical way to incorporate deuterium with high selectivity and yield. researchgate.netoaepublish.com

Advancements in Mass Spectrometry for Deuterated Compound Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the primary analytical method for detecting and quantifying deuterated compounds. This compound serves as a quintessential internal standard in these assays, allowing for precise quantification of temazepam by correcting for variations in sample preparation and instrument response. sigmaaldrich.combertin-bioreagent.com

The development of advanced mass spectrometry platforms, such as ion trap mass spectrometers, has enhanced the sensitivity and quantitative capabilities for analyzing drugs in complex biological matrices. lcms.cz For example, a study using an Agilent 500 Ion Trap LC/MS demonstrated the ability to detect temazepam at the femtogram level in a bovine plasma matrix, using Alprazolam-d5 (B571041) as an internal standard, showcasing the high sensitivity of modern instruments. lcms.cz

Table 1: Illustrative Mass Spectrometry Parameters for Benzodiazepine (B76468) Analysis This table is based on data for the analysis of temazepam and alprazolam-d5 in a biological matrix using an ion trap LC/MS system.

| Parameter | Temazepam | Alprazolam-d5 (Internal Standard) |

|---|---|---|

| Ionization Mode | ESI Positive | |

| Precursor Ion (m/z) | 301.2 | 314.2 |

| Product Ion(s) (m/z) | 255.2 | 286.2 + 279.2 |

| Capillary (V) | 70 | 100 |

| Excitation Amplitude (V) | 1.0 Resonant | 0.5 Resonant |

Source: Adapted from Agilent 500 Ion Trap LC/MS Application Note. lcms.cz

Beyond simple quantification, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful tool for studying the higher-order structure and dynamics of proteins. nih.govresearchgate.net This technique monitors the rate of exchange of backbone amide protons with deuterium from a D₂O-rich buffer. nih.gov Advancements in this area include Top-Down (TD) HDX-MS, which analyzes intact proteins and can simplify sample preparation, and the development of sophisticated computational tools to process the large and complex datasets generated by these experiments. bohrium.comnih.govwhiterose.ac.uk

Integration of Multi-Omics Approaches in Metabolic Research Utilizing Deuterated Probes

Modern biological research increasingly relies on multi-omics approaches, which integrate data from various molecular levels—including genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic, systems-level understanding of complex diseases. frontiersin.orgresearchgate.net This integrated perspective is crucial for unraveling the intricate mechanisms behind metabolic disorders like diabetes and metabolic syndrome. frontiersin.orgfrontiersin.org

Deuterated compounds are essential probes within this multi-omics framework, particularly in the field of metabolomics. mdpi.com The study of how drugs are absorbed, distributed, metabolized, and excreted (ADME) often utilizes deuterium-labeled compounds to trace metabolic pathways and identify metabolites. acs.orgcdnsciencepub.com The substitution of hydrogen with deuterium can alter the rate of metabolic processes due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes like the cytochrome P450 system. cdnsciencepub.comjuniperpublishers.com This property is not only used to probe metabolic pathways but also as a strategy to design drugs with improved metabolic stability and longer half-lives. juniperpublishers.comthieme-connect.comnih.gov

A cutting-edge technique that exemplifies the use of deuterated probes is Deuterated Metabolic Imaging (DMI). isotope.com DMI is a noninvasive imaging method that uses magnetic resonance spectroscopy (MRS) to track the metabolism of a deuterium-labeled substrate in three dimensions. isotope.com For instance, by administering glucose-6,6-D₂, researchers can monitor its conversion into deuterated lactate, glutamine, and glutamate, providing localized information about metabolic fluxes. isotope.com This can reveal metabolic reprogramming in diseases like cancer (the Warburg effect). The extremely low natural abundance of deuterium makes it an ideal probe, as there is virtually no background signal to overcome. isotope.com

While this compound is primarily used as an analytical internal standard, the principles demonstrated by DMI and other metabolic studies highlight the broader utility of deuterated probes. The integration of data from metabolomic studies using such probes with genomic and proteomic data allows researchers to connect genetic variations or changes in protein expression to specific metabolic phenotypes, offering profound insights into disease mechanisms and potential therapeutic targets. frontiersin.org

Q & A

Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to non-deuterated analogs?

- Answer : Deuterium kinetic isotope effects (DKIE) may alter metabolic rates via C-D bond stabilization. Comparative studies using LC-HRMS can quantify differences in hepatic clearance and half-life, informing tracer selection for in vivo studies .

Methodological Tables

| Parameter | Optimal Range for this compound Analysis | Validation Criteria |

|---|---|---|

| Column Temperature | 40–45°C | Retention time stability ±2% |

| ESI Voltage | 3.0–3.5 kV | Signal-to-noise ratio >10:1 |

| LOQ | 0.1–1.0 ng/mL | CV% <15%, accuracy 85–115% |

| Matrix Effect | 85–115% | Post-column infusion monitoring |

Key Considerations for Advanced Studies